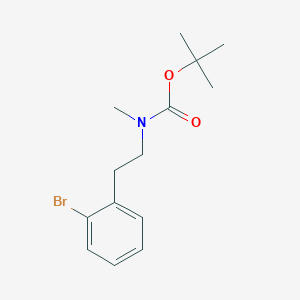

N-Boc-N-methyl-2-bromophenethylamine

Description

Contextual Significance in Advanced Organic Synthesis

N-Boc-N-methyl-2-bromophenethylamine emerges as a compound of significant interest in the realm of advanced organic synthesis due to its unique combination of functional groups. The presence of a bromo substituent on the phenyl ring, a Boc-protected secondary amine, and a phenethylamine (B48288) backbone makes it a highly versatile intermediate. chemdad.com This strategic arrangement of functionalities allows for a wide range of chemical transformations, positioning it as a valuable precursor in the synthesis of complex target molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds. chemdad.com

The brominated phenyl ring serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to modify the aromatic core. The N-Boc-N-methylamino group, on the other hand, provides a stable yet readily deprotectable nitrogen source, crucial for the construction of more elaborate amine-containing structures. The selective protection of the secondary amine with the tert-butyloxycarbonyl (Boc) group is a key feature, as it prevents unwanted side reactions and allows for controlled, stepwise synthetic manipulations. chemistrysteps.comresearchgate.net

Historical Trajectories in the Development of Synthetic Intermediates Related to this compound

The development of phenethylamine-based synthetic intermediates has a rich history, deeply intertwined with the quest for new therapeutic agents. Early research focused on the synthesis of simple phenethylamines, often involving direct modifications of the parent structure. Over time, as synthetic methodologies became more sophisticated, the focus shifted towards the creation of more complex and highly functionalized derivatives.

A significant advancement in this area was the introduction of protecting groups, which revolutionized the synthesis of polyfunctional molecules. The Boc group, in particular, gained prominence due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. chemistrysteps.comorganic-chemistry.org This allowed for the selective manipulation of different parts of a molecule, paving the way for the synthesis of intricate structures that were previously inaccessible. The development of intermediates like N-Boc protected phenethylamines marked a pivotal point, enabling more controlled and efficient synthetic routes. nih.gov

Theoretical Frameworks Underpinning the Synthetic Utility of this compound

The synthetic utility of this compound is grounded in several key theoretical principles of organic chemistry.

Protecting Group Strategy: The use of the Boc group is a classic example of a protecting group strategy, which is fundamental to modern organic synthesis. researchgate.net Amines are nucleophilic and basic, making them reactive towards a variety of electrophiles. The Boc group temporarily masks the reactivity of the secondary amine by converting it into a carbamate (B1207046). chemistrysteps.com This carbamate is significantly less nucleophilic and basic, thus preventing it from interfering with reactions at other sites of the molecule. The bulky tert-butyl group also provides steric hindrance, further shielding the nitrogen atom. The choice of the Boc group is strategic due to its acid-lability; it can be selectively removed with acids like trifluoroacetic acid (TFA) without affecting other, more robust functional groups. chemistrysteps.com

Orthogonal Protection: The stability of the Boc group to a wide range of non-acidic reagents allows for an orthogonal protection strategy. numberanalytics.com This means that other protecting groups, which are labile under different conditions (e.g., base-labile or hydrogenation-labile groups), can be used elsewhere in the molecule and removed independently of the Boc group. This orthogonality is crucial for the synthesis of complex molecules with multiple functional groups that require sequential manipulation.

Regioselectivity in Aromatic Substitution: The bromine atom at the ortho position of the phenethylamine backbone directs the regioselectivity of subsequent reactions. It serves as a versatile functional handle for introducing a wide array of substituents onto the aromatic ring through various metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule's electronic and steric properties, which is a key strategy in medicinal chemistry for optimizing the biological activity of a lead compound.

The combination of these theoretical principles makes this compound a powerful and versatile tool for the synthetic chemist, enabling the efficient and controlled construction of complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(2-bromophenyl)ethyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)10-9-11-7-5-6-8-12(11)15/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMJMLQAJILELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for N Boc N Methyl 2 Bromophenethylamine

Retrosynthetic Analysis and Strategic Disconnections for N-Boc-N-methyl-2-bromophenethylamine

A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of a convergent and efficient synthetic strategy. The most logical disconnections involve the C-N bonds of the protected amine.

Disconnection of the Boc Protecting Group: The most straightforward disconnection is the removal of the tert-butyloxycarbonyl (Boc) protecting group, leading to the secondary amine, N-methyl-2-bromophenethylamine. This is a standard step in amine synthesis, often performed under acidic conditions. total-synthesis.com

Disconnection of the N-Methyl Group: A further disconnection at the N-methyl C-N bond points to the primary amine, 2-bromophenethylamine, as a key intermediate. This suggests a forward synthesis involving the methylation of this primary amine.

Disconnection of the Phenethylamine (B48288) Backbone: A more fundamental disconnection breaks the C-C bond of the ethylamine side chain. This could lead to precursors such as 2-bromobenzaldehyde or 2-bromophenylacetic acid, which can be elaborated to the phenethylamine structure.

Based on this analysis, a forward synthesis would logically commence with a suitable 2-brominated aromatic precursor, followed by the construction of the phenethylamine skeleton, N-methylation, and final N-Boc protection. The choice of the starting material and the sequence of N-functionalization steps are critical for minimizing side reactions and maximizing yield.

Multi-step Synthetic Pathways for this compound

Several multi-step pathways can be envisioned for the synthesis of this compound, each with its own set of advantages and challenges. A common and practical approach starts from commercially available 2-bromophenylacetic acid.

The primary precursor, 2-bromophenethylamine, can be synthesized from several starting materials.

From 2-Bromophenylacetic Acid: This is a widely used and reliable method. sigmaaldrich.comnih.gov The carboxylic acid is first converted to an amide, which is then reduced to the corresponding primary amine. This route is advantageous due to the commercial availability and relative stability of 2-bromophenylacetic acid. pharmaffiliates.com

From 2-Bromobenzaldehyde: An alternative route involves the reductive amination of 2-bromobenzaldehyde. pearson.com This method can directly introduce the ethylamine side chain, but care must be taken to control the reaction conditions to avoid over-alkylation or side reactions involving the aldehyde functionality.

The choice of 2-bromophenylacetic acid is often preferred for its straightforward and high-yielding conversion to the key 2-bromophenethylamine intermediate.

A plausible multi-step synthesis is outlined below, with a focus on optimized conditions for each transformation.

Step 1: Synthesis of 2-Bromophenethylamine from 2-Bromophenylacetic Acid

Amidation: 2-Bromophenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. This is then treated with ammonia (NH₃) to yield 2-bromophenylacetamide.

Reduction: The amide is subsequently reduced to the primary amine, 2-bromophenethylamine, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

Step 2: N-Methylation of 2-Bromophenethylamine

The introduction of the methyl group onto the primary amine can be achieved through several methods:

Eschweiler-Clarke Reaction: This classic method utilizes formic acid and formaldehyde to achieve N-methylation. jk-sci.comwikipedia.orgambeed.com It is a one-pot reaction that is known for its high yields and the prevention of quaternary ammonium salt formation. nih.govorganic-chemistry.org

Reductive Amination: The primary amine can be reacted with formaldehyde in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). wikipedia.orgyoutube.comyoutube.com This method is generally milder than the Eschweiler-Clarke reaction.

| N-Methylation Method | Reagents | Typical Yield (%) | Key Advantages |

| Eschweiler-Clarke | Formic Acid, Formaldehyde | 85-95 | High yield, no over-methylation |

| Reductive Amination | Formaldehyde, NaBH₃CN | 70-90 | Milder conditions |

Step 3: N-Boc Protection of N-methyl-2-bromophenethylamine

The final step involves the protection of the secondary amine with a Boc group. This is typically achieved by reacting N-methyl-2-bromophenethylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. total-synthesis.com

| Parameter | Optimized Condition |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

Careful control of stoichiometry and temperature is crucial to ensure complete protection and avoid side reactions.

Recent advances in catalysis offer more efficient and selective alternatives for N-methylation. Transition metal-catalyzed reductive amination using a methyl source is a promising approach.

Catalytic Reductive Amination: Catalysts based on nickel, iridium, or ruthenium can facilitate the N-methylation of amines using more benign methyl sources like methanol or paraformaldehyde. chemrxiv.orgresearchgate.net For instance, a Raney Nickel catalyst can be employed for the reductive N-methylation of amines with paraformaldehyde. researchgate.net These catalytic systems often operate under milder conditions and can exhibit high selectivity.

In more complex syntheses, the use of orthogonal protecting groups is essential. The Boc group is acid-labile, meaning it can be removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent) without affecting other protecting groups that are stable to acid but labile to other conditions (e.g., base-labile Fmoc group or hydrogenolysis-labile Cbz group). total-synthesis.comorganic-chemistry.orgreddit.com

The choice of the Boc group for the final product implies that any preceding synthetic steps requiring protection of other functional groups would ideally employ protecting groups that are stable to the conditions used for the synthesis and deprotection of the Boc group. For instance, if an alcohol were present elsewhere in the molecule, a silyl ether protecting group (e.g., TBDMS) could be used, as it is generally stable to the mildly basic conditions of Boc protection and can be removed with fluoride ions, which would not affect the Boc group.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes.

Atom Economy: The atom economy of a synthetic route is a measure of how many atoms from the reactants are incorporated into the final product. monash.edu Routes that minimize the use of stoichiometric reagents and favor catalytic processes generally have a higher atom economy. For example, catalytic reductive amination for N-methylation is more atom-economical than methods that generate significant byproducts. nih.gov

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. The use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, is being explored for amine synthesis and protection reactions. mdpi.comresearchgate.net Deep eutectic solvents (DESs) are also emerging as promising, environmentally friendly reaction media. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic methods, such as the catalytic reductive amination mentioned earlier, reduce the need for stoichiometric reagents, leading to less waste and often milder reaction conditions. rsc.org

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. The development of highly active catalysts can enable reactions to be run under more energy-efficient conditions.

By carefully selecting synthetic routes, employing catalytic methods, and utilizing greener solvents, the synthesis of this compound can be made more sustainable.

Considerations for Scalable Synthesis and Industrial Production of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of synthetic methodologies to ensure efficiency, cost-effectiveness, safety, and environmental sustainability. A successful scale-up requires careful consideration of starting materials, reaction conditions, purification techniques, and process optimization.

A plausible and scalable synthetic route to this compound would likely involve a two-step process: the synthesis of the precursor N-methyl-2-bromophenethylamine, followed by its N-Boc protection.

Scalable Synthesis of N-methyl-2-bromophenethylamine

The industrial production of the key intermediate, N-methyl-2-bromophenethylamine, can be approached through several methodologies, with reductive amination being a prominent and scalable choice.

Reductive Amination:

This widely used industrial method involves the reaction of 2-bromophenylacetaldehyde with methylamine in the presence of a reducing agent. For large-scale operations, catalytic hydrogenation is often preferred over stoichiometric metal hydride reagents due to higher atom economy, lower cost, and reduced waste generation.

Catalyst Selection: Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst can significantly impact reaction efficiency, yield, and selectivity. Process development would involve screening various catalysts and optimizing catalyst loading to minimize cost while maximizing throughput.

Reaction Conditions: Key parameters to optimize for industrial scale include temperature, pressure, and solvent. The reaction is typically carried out in a suitable solvent such as methanol, ethanol, or isopropanol. Optimization aims to achieve a high conversion rate in the shortest possible reaction time while minimizing side reactions.

Purification: After the reaction, the catalyst is typically removed by filtration. The crude product can then be purified by distillation or crystallization of a suitable salt, such as the hydrochloride salt, to achieve the desired purity for the subsequent step.

Large-Scale N-Boc Protection

The final step in the synthesis is the protection of the secondary amine group of N-methyl-2-bromophenethylamine with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, and several methods are amenable to industrial scale-up. The reaction typically involves treating the amine with di-tert-butyl dicarbonate (Boc₂O).

Key Considerations for Scalable N-Boc Protection:

Base Selection: The reaction is usually carried out in the presence of a base to neutralize the acid formed during the reaction. For industrial applications, inorganic bases like sodium hydroxide, potassium carbonate, or sodium bicarbonate are often preferred over organic bases like triethylamine or 4-dimethylaminopyridine (DMAP) due to cost, ease of removal, and waste considerations.

Solvent System: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. A biphasic system, such as dichloromethane/water or toluene/water, can be advantageous for large-scale production as it facilitates easy separation of the product from the aqueous phase containing the base and byproducts. Greener solvent alternatives are also increasingly being considered in industrial processes.

Reaction Conditions: The reaction is typically performed at or below room temperature to control exotherms and minimize potential side reactions. Monitoring the reaction progress by techniques like HPLC is crucial to determine the reaction endpoint and optimize the reaction time.

Work-up and Purification: A simple aqueous work-up is often sufficient to remove the base and water-soluble impurities. The organic layer containing the N-Boc protected product is then washed and the solvent is removed under reduced pressure. The final product can be purified by crystallization or, if necessary, column chromatography, although the latter is less desirable for very large-scale production due to cost and solvent consumption.

Table 1: Comparison of Potential Scalable Methods for N-methyl-2-bromophenethylamine Synthesis

| Method | Precursors | Reagents & Conditions | Advantages for Scale-up | Challenges for Scale-up |

| Reductive Amination | 2-Bromophenylacetaldehyde, Methylamine | H₂, Pd/C or other catalyst, Solvent (e.g., Methanol) | High atom economy, Catalytic process, Well-established industrial method. | Handling of gaseous hydrogen, Catalyst cost and recovery, Potential for catalyst poisoning. |

| N-Alkylation | 2-Bromophenethylamine | Methylating agent (e.g., methyl iodide), Base | Milder conditions may be possible. | Risk of over-methylation, Potential need for protecting groups, Stoichiometric reagents. |

Table 2: Key Parameters for Scalable N-Boc Protection of N-methyl-2-bromophenethylamine

| Parameter | Industrial-Scale Consideration | Examples |

| Boc Source | Di-tert-butyl dicarbonate (Boc₂O) | Commercially available in bulk. |

| Base | Inorganic bases are preferred for cost and ease of removal. | Sodium hydroxide, Potassium carbonate, Sodium bicarbonate. |

| Solvent | Biphasic systems for easy work-up; "Green" solvents. | Dichloromethane/Water, Toluene/Water, Ethyl acetate. |

| Temperature | Typically ambient or slightly below to control exotherm. | 0 - 25 °C. |

| Purification | Crystallization is preferred over chromatography. | Recrystallization from a suitable solvent system. |

N Boc N Methyl 2 Bromophenethylamine As a Versatile Building Block in Complex Molecule Synthesis

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety of N-Boc-N-methyl-2-bromophenethylamine

The carbon-bromine bond in this compound serves as a key handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, provide a powerful platform for forging new carbon-carbon and carbon-nitrogen bonds at this position. These transformations are characterized by their high efficiency, functional group tolerance, and the ability to construct intricate molecular frameworks from readily available starting materials.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nsf.govsemanticscholar.org This reaction is widely used due to its mild reaction conditions, low toxicity of the boron reagents, and broad functional group tolerance. nsf.gov In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position of the phenethylamine (B48288) core.

The general catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. semanticscholar.org The choice of catalyst, ligands, and base is crucial for achieving high yields and depends on the specific substrates being coupled. nsf.gov For instance, N,N-pym/Boc protected amides have been shown to be effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Aryl Carbamates and Sulfamates Data sourced from literature on similar N-protected aromatic compounds.

| Entry | Aryl Substrate | Boronic Acid | Catalyst System | Yield (%) |

| 1 | N-Boc-Aryl Carbamate (B1207046) | Phenylboronic acid | NiCl₂(PCy₃)₂ | 75 |

| 2 | N-Boc-Aryl Carbamate | 4-Methylphenylboronic acid | NiCl₂(PCy₃)₂ | 82 |

| 3 | Aryl Sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | 91 |

| 4 | Aryl Sulfamate | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ | 88 |

Note: This table illustrates the general applicability of Suzuki-Miyaura coupling to N-protected aromatic compounds. Specific data for this compound was not available in the searched literature.

Sonogashira Coupling Strategies for Alkynyl Derivatization

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to substituted alkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. beilstein-journals.orgajol.info The application of the Sonogashira coupling to this compound allows for the introduction of various alkynyl groups, significantly expanding the molecular diversity accessible from this building block.

The reaction is typically carried out in the presence of an amine base and is known for its mild conditions and high functional group tolerance. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of diyne byproducts. beilstein-journals.org The choice of palladium catalyst, ligand, and reaction conditions can be optimized to achieve high yields with a wide range of aryl bromides and terminal alkynes. beilstein-journals.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides Data based on general literature for Sonogashira reactions.

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 92 |

| 2 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / SPhos | TBAF | THF | 85 |

| 3 | 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 95 |

| 4 | 2-Bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 88 |

Heck Reaction Pathways for Olefinic Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. beilstein-journals.org This reaction is a powerful tool for the synthesis of substituted alkenes and has found wide application in organic synthesis. beilstein-journals.org By employing this compound in the Heck reaction, various olefinic groups can be introduced at the 2-position of the aromatic ring, leading to a diverse range of functionalized phenethylamine derivatives.

The Heck reaction typically proceeds with high regioselectivity and stereoselectivity, favoring the formation of the E-isomer. beilstein-journals.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tailored to accommodate a wide variety of substrates. researchgate.net

Table 3: Examples of Heck Reaction with Aryl Halides and Olefins Data based on general literature for Heck reactions.

| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Bromobenzene | Styrene | Pd(OAc)₂ / SPO | K₂CO₃ | DMF | 92 |

| 2 | 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)₂ / SPO | K₂CO₃ | DMF | 95 |

| 3 | 4-Bromoanisole | 2-Vinylpyridine | Pd(OAc)₂ / SPO | K₂CO₃ | DMF | 78 |

| 4 | Phenylboronic acid | Styrene | Pd(OAc)₂ / NBS | - | Toluene | 85 |

Note: This table illustrates the scope of the Heck reaction with different aryl halides. Specific data for this compound was not available in the searched literature.

Stille Coupling with Organostannanes for Diverse Aryl Substitutions

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgbeilstein-journals.org This reaction is valued for the stability and functional group tolerance of the organostannane reagents. nih.govnih.gov Utilizing this compound in a Stille coupling allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl groups.

The catalytic cycle involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product. wikipedia.org The reaction conditions are generally mild, although the toxicity of organotin compounds is a notable drawback. beilstein-journals.org

Table 4: Representative Stille Coupling Reactions Data based on general literature for Stille reactions.

| Entry | Organic Halide | Organostannane | Catalyst System | Additive | Yield (%) |

| 1 | Aryl Iodide | Arylstannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | 85-95 |

| 2 | Aryl Bromide | Vinylstannane | Pd(OAc)₂ / XPhos | CsF | 70-85 |

| 3 | Allylic Bromide | Organostannylfuran | CuI | Na₂CO₃ | 73-90 |

| 4 | Aryl Chloride | Arylstannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | 60-80 |

Negishi Coupling and Organozinc Reagents in Syntheses

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. organic-chemistry.org This reaction is known for its broad scope and high reactivity, allowing for the coupling of various sp-, sp²-, and sp³-hybridized carbon centers. organic-chemistry.org The use of this compound in Negishi couplings enables the formation of diverse C-C bonds, leading to a wide range of substituted phenethylamine derivatives.

Organozinc reagents are typically prepared in situ from the corresponding organic halide and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent. units.it The reaction generally proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org

Table 5: Examples of Negishi Coupling Reactions Data based on general literature for Negishi couplings.

| Entry | Organic Halide | Organozinc Reagent | Catalyst System | Yield (%) |

| 1 | Aryl Chloride | Arylzinc Chloride | Pd(OAc)₂ / SPhos | 85-95 |

| 2 | Aryl Bromide | Alkylzinc Bromide | NiCl₂(PCy₃)₂ | 70-90 |

| 3 | Vinyl Bromide | Arylzinc Chloride | Pd(P(t-Bu)₃)₂ | 80-95 |

| 4 | N-Boc-2-lithiopyrrolidine derived zincate | Aryl Bromide | Pd(OAc)₂ / SPhos | 75-90 |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or pseudohalide and an amine. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, providing a powerful alternative to traditional methods of C-N bond formation. mychemblog.comtcichemicals.com Applying the Buchwald-Hartwig amination to this compound allows for the direct introduction of a wide variety of primary and secondary amines, amides, and other nitrogen-containing nucleophiles at the 2-position of the phenethylamine core.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine. wikipedia.org The development of bulky, electron-rich phosphine ligands has been crucial to the success and broad applicability of this reaction. wikipedia.orgyoutube.com

Table 6: Representative Buchwald-Hartwig Amination Reactions Data based on general literature for Buchwald-Hartwig aminations.

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Aryl Chloride | Secondary Amine | Pd(OAc)₂ / RuPhos | NaOtBu | neat | 90-99 |

| 2 | Aryl Bromide | Heterocyclic Amine | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 85-95 |

| 3 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | >95 |

| 4 | Aryl Bromide | tert-Butyl carbamate | Pd₂(dba)₃·CHCl₃ / t-BuXPhos | NaOtBu | Toluene | 43-83 |

Other Transition-Metal Catalyzed Coupling Reactions

The bromine substituent on the aromatic ring of this compound makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples exclusively featuring this compound are not extensively documented in readily available literature, the reactivity of analogous N-Boc protected ortho-bromoanilines and related aryl bromides provides a strong basis for predicting its behavior in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.orgorganic-chemistry.org For this compound, a Suzuki-Miyaura coupling would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenethylamine core. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a palladacycle, along with a base to activate the boronic acid or ester. libretexts.orgnih.gov The choice of ligand and reaction conditions can be crucial for achieving high yields, especially with sterically hindered substrates. nih.gov

Mizoroki-Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a new carbon-carbon bond. princeton.edu This transformation could be used to introduce alkenyl groups onto the aromatic ring of this compound. The reaction is typically catalyzed by a palladium(0) species and requires a base. princeton.edu The intramolecular version of this reaction is particularly valuable for the synthesis of cyclic structures. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. This would be a direct method for introducing an alkynyl moiety onto the this compound scaffold, providing a handle for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org It would allow for the coupling of this compound with a variety of primary and secondary amines, amides, or carbamates to introduce a new nitrogen-based substituent on the aromatic ring. The choice of phosphine ligand is critical to the success of this reaction and has been the subject of extensive development to broaden the substrate scope and improve reaction efficiency. researchgate.net

| Coupling Reaction | Typical Catalyst/Reagents | Expected Product with this compound |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Boronic acid/ester | 2-Aryl/vinyl-N-Boc-N-methylphenethylamine |

| Mizoroki-Heck | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Alkene | 2-Alkenyl-N-Boc-N-methylphenethylamine |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | 2-Alkynyl-N-Boc-N-methylphenethylamine |

| Buchwald-Hartwig | Pd catalyst, Phosphine ligand, Base, Amine/Amide | 2-(Amino/Amido)-N-Boc-N-methylphenethylamine |

Intramolecular Cyclization Reactions Involving this compound Scaffolds

The structure of this compound is pre-disposed to undergo intramolecular cyclization reactions to form various nitrogen-containing heterocyclic systems. These reactions are often mediated by transition metals and are a powerful strategy for the construction of complex molecular architectures.

A prominent example is the intramolecular Heck reaction, where the palladium catalyst facilitates the coupling of the aryl bromide with a tethered alkene. princeton.eduwikipedia.org By first modifying the amine or the ethyl side chain to incorporate an alkene, subsequent intramolecular Heck cyclization can lead to the formation of benzazepine or tetrahydroisoquinoline derivatives. The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the length of the tether and the reaction conditions. heteroletters.org

Similarly, intramolecular Buchwald-Hartwig amination can be employed to construct nitrogen heterocycles. If a suitable nitrogen nucleophile is tethered to the phenethylamine backbone, palladium-catalyzed intramolecular C-N bond formation can lead to the synthesis of various fused heterocyclic systems.

Furthermore, radical cyclizations can be initiated at the aryl bromide position, leading to the formation of new rings. These reactions often proceed under mild conditions and can tolerate a variety of functional groups.

Post-Deprotection Functionalization of the Amine Moiety in Derivatives of this compound

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for modulating the reactivity of the amine during other transformations and can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) or through thermal methods. nih.govresearchgate.netmdpi.comresearchgate.netsemanticscholar.orguky.edu Once deprotected, the resulting secondary amine, N-methyl-2-bromophenethylamine, becomes a versatile handle for a variety of functionalization reactions.

N-Alkylation: The secondary amine can be further alkylated to introduce a second substituent on the nitrogen atom. This can be achieved through reaction with alkyl halides or via reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. wikipedia.orgsigmaaldrich.comyoutube.comyoutube.com This method is highly efficient for the synthesis of tertiary amines. mdma.ch

N-Acylation: The deprotected amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This reaction is a fundamental transformation in organic synthesis and allows for the introduction of a wide range of acyl groups.

Reductive Amination: The secondary amine can participate in reductive amination reactions with various carbonyl compounds to introduce a diverse array of substituents on the nitrogen atom. wikipedia.orgsigmaaldrich.comyoutube.comyoutube.com

| Functionalization | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-N-methyl-2-bromophenethylamine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-N-methyl-2-bromophenethylamine |

| N-Acylation | Acyl chloride/Anhydride, Base | N-Acyl-N-methyl-2-bromophenethylamine |

Strategic Integration of this compound in the Synthesis of Nitrogen Heterocycles

This compound is a key precursor for the synthesis of various nitrogen heterocycles, particularly benzazepines and tetrahydroisoquinolines, which are common motifs in biologically active compounds. nih.govnih.govnuph.edu.ua

The synthesis of benzazepine derivatives can be achieved through intramolecular cyclization strategies. researchgate.netrsc.orgnih.gov For instance, after a transition-metal-catalyzed coupling reaction to introduce a suitable functional group at the 2-position, an intramolecular cyclization can be triggered to form the seven-membered ring. A two-step protocol involving cyclization and deprotection has been developed for the synthesis of C-1 arylated benzazepines under transition-metal oxidant-free conditions. researchgate.net

The construction of the tetrahydroisoquinoline skeleton can be accomplished through methods like the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine. nih.gov While this typically requires an electron-rich aromatic ring for electrophilic substitution, modifications to the reaction sequence or the use of alternative cyclization strategies can enable the use of precursors like this compound.

Chemo- and Regioselective Transformations of this compound Derivatives

The presence of multiple reactive sites in this compound and its derivatives—the aryl bromide, the protected amine, and potentially other functional groups introduced through coupling reactions—necessitates careful control of chemo- and regioselectivity in subsequent transformations.

For instance, in a molecule containing both an aryl bromide and another halide, selective coupling at one position over the other can be achieved by carefully choosing the catalyst, ligands, and reaction conditions. The relative reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl, allowing for selective reactions.

Similarly, chemoselective operations can be performed where one functional group reacts in the presence of another. For example, the Boc group is stable to many coupling reaction conditions but can be selectively removed to allow for further functionalization of the amine without affecting other parts of the molecule.

Application in the Total Synthesis of Natural Products and Bioactive Scaffolds

While specific total syntheses that explicitly start from this compound are not prominently detailed in the available literature, the structural motifs that can be accessed from this building block are prevalent in a vast number of natural products and bioactive molecules. nih.govnih.govresearchgate.net

The tetrahydroisoquinoline and benzazepine cores, which can be synthesized from this precursor, are found in numerous alkaloids with a wide range of pharmacological activities. nuph.edu.ua The ability to introduce diverse substituents on the aromatic ring through cross-coupling reactions and to functionalize the nitrogen atom after deprotection makes this compound a valuable starting material for the synthesis of libraries of compounds for drug discovery.

The strategies discussed, such as intramolecular Heck reactions and other cyclization methods, are frequently employed in the late-stage synthesis of complex natural products to construct key ring systems. nih.gov Therefore, this compound represents a strategic starting point for the convergent synthesis of such complex targets.

Mechanistic Investigations and Computational Studies of Reactions Involving N Boc N Methyl 2 Bromophenethylamine

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry provides powerful tools to investigate the nuanced details of reaction mechanisms, including the structures of transient species and the energetics of various reaction pathways. For the intramolecular Heck reaction of N-Boc-N-methyl-2-bromophenethylamine, several computational methods would be instrumental.

Density Functional Theory (DFT) Studies on Transition States and Intermediates

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying organometallic catalysis due to its balance of accuracy and computational cost. For the cyclization of this compound, DFT calculations would be employed to:

Model the Catalytic Cycle: Each step of the intramolecular Heck reaction, including oxidative addition, carbopalladation, and β-hydride elimination, can be modeled.

Identify and Characterize Transition States: By locating the transition state structures for each elementary step, the activation energies can be calculated, allowing for the determination of the rate-determining step. For instance, the transition state for the key C-C bond-forming carbopalladation step would be of significant interest.

Analyze Intermediates: The geometries and electronic properties of palladium(0), palladium(II), and other intermediates in the catalytic cycle can be thoroughly examined.

A hypothetical DFT study on this reaction would likely investigate the relative energies of different coordination modes of the phenethylamine (B48288) chain to the palladium center and how the bulky N-Boc group influences the conformational preferences that lead to cyclization.

Ab Initio Calculations for Electronic Structure Analysis and Reactivity Prediction

While computationally more intensive, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide benchmark data for calibrating DFT results. These methods are particularly useful for:

Accurate Electronic Structure: Providing a more precise description of the electron distribution in the palladium catalyst and the substrate.

Reactivity Prediction: By analyzing frontier molecular orbitals (HOMO-LUMO interactions), one can predict the reactivity of the aryl bromide and the alkene moiety.

For this compound, ab initio calculations could offer a deeper understanding of the electronic interactions between the palladium catalyst and the substrate, which are crucial for the efficiency of the oxidative addition and carbopalladation steps.

Molecular Dynamics Simulations of Reaction Intermediates and Solvent Effects

Molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time, providing insights that static computational models cannot. In the context of the intramolecular cyclization of this compound, MD simulations would be valuable for:

Sampling Conformational Space: The flexible ethylamine chain can adopt numerous conformations. MD simulations can explore this conformational landscape to identify low-energy structures that are pre-organized for cyclization.

Modeling Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. MD simulations can explicitly model solvent molecules, providing a more realistic picture of the reaction environment and its influence on the stability of intermediates and transition states.

Elucidation of Reaction Mechanisms in Transformations of this compound

The primary transformation of this compound is its palladium-catalyzed intramolecular Heck reaction to yield N-Boc-N-methyl-2,3-dihydroindole. The generally accepted mechanism proceeds through a series of well-defined steps:

Oxidative Addition: A palladium(0) catalyst, typically bearing phosphine ligands, undergoes oxidative addition to the carbon-bromine bond of the benzene ring to form a palladium(II) intermediate.

Intramolecular Carbopalladation: The pendant ethylamine chain, which is now part of the palladium complex, coordinates to the metal center. This is followed by the insertion of the alkene moiety into the aryl-palladium bond, forming a new carbon-carbon bond and a five-membered ring. This step is typically irreversible.

β-Hydride Elimination: A hydrogen atom from the ethyl group, which is beta to the palladium atom, is eliminated. This step forms the exocyclic double bond in the product and regenerates a palladium(II)-hydride species.

Reductive Elimination: The palladium(II)-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, completing the catalytic cycle.

| Step | Description | Key Species |

| 1 | Oxidative Addition | Pd(0), this compound, Aryl-Pd(II)-Br intermediate |

| 2 | Intramolecular Carbopalladation | Alkyl-Pd(II) intermediate |

| 3 | β-Hydride Elimination | Pd(II)-H intermediate, N-Boc-N-methyl-2,3-dihydroindole |

| 4 | Reductive Elimination | Pd(0) catalyst |

Principles of Catalyst and Ligand Design for Optimized Reactivity and Selectivity

The choice of catalyst and ligands is crucial for the success of the intramolecular Heck reaction of this compound.

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.

Ligands: The electronic and steric properties of the ligands on the palladium catalyst profoundly influence the reaction's efficiency and selectivity.

Monodentate Phosphines: Ligands like triphenylphosphine (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃) are commonly used. Bulkier ligands can promote the reductive elimination step.

Bidentate Phosphines: Ligands such as BINAP and dppf can chelate to the palladium center, influencing the geometry of the complex and, in the case of chiral ligands, the stereochemical outcome.

For the cyclization of this compound, a bulky, electron-rich phosphine ligand would likely be beneficial to promote the oxidative addition and the subsequent steps of the catalytic cycle.

Stereochemical Control and Diastereoselectivity in Syntheses Originating from this compound

If the phenethylamine backbone contains a stereocenter, the intramolecular Heck reaction can proceed with a degree of diastereoselectivity. The stereochemistry of the newly formed C-C bond is influenced by the conformation of the transition state during the carbopalladation step.

The use of chiral phosphine ligands can induce enantioselectivity in the formation of the indoline product if the substrate is prochiral. For instance, if the ethylamine chain were substituted, the cyclization could generate a new stereocenter. The chiral environment created by the ligand would favor one enantiomeric product over the other. The design of these chiral ligands often involves creating a "chiral pocket" around the palladium center that directs the approach of the substrate.

| Factor | Influence on Stereochemistry | Example |

| Substrate Control | Pre-existing stereocenters in the substrate can direct the stereochemical outcome of the cyclization. | A chiral substituent on the ethylamine chain. |

| Catalyst Control | Chiral ligands on the palladium catalyst can induce enantioselectivity. | Use of (R)- or (S)-BINAP as a ligand. |

| Reaction Conditions | Temperature and solvent can affect the equilibrium between different diastereomeric transition states. | Lower temperatures often lead to higher selectivity. |

Advanced Analytical Methodologies for Process Monitoring and Reaction Optimization in the Context of N Boc N Methyl 2 Bromophenethylamine Chemistry

Real-time Spectroscopic Techniques for Reaction Progression Analysis

In-situ spectroscopic tools are vital for real-time analysis, offering a non-destructive window into the chemical transformations as they occur. fu-berlin.despectroscopyonline.com These techniques allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation, providing critical data for kinetic analysis and mechanistic understanding without the need for manual sampling. mpg.de

In situ NMR spectroscopy is a powerful method for obtaining detailed structural and quantitative information directly from a reacting mixture. wiley.com It allows for the unambiguous identification of reactants, intermediates, and products, providing real-time kinetic data. mpg.de For the synthesis of N-Boc-N-methyl-2-bromophenethylamine, which could involve the N-methylation of tert-butyl (2-bromophenethyl)carbamate, ¹H NMR can track the disappearance of the N-H proton signal of the starting carbamate (B1207046) and the appearance of the N-CH₃ singlet of the product. nih.gov Similarly, the signals corresponding to the methylene protons adjacent to the nitrogen atom would exhibit a characteristic shift upon methylation.

This real-time data acquisition is crucial for determining reaction endpoints, identifying the formation of any stable intermediates, and optimizing parameters like temperature and catalyst loading to maximize the yield of the desired secondary amine while minimizing the formation of potential tertiary amine by-products. wiley.comnih.gov

Table 1: Hypothetical ¹H NMR Data for In Situ Monitoring of N-methylation Reaction

| Time (min) | Reactant (N-H) Integral | Product (N-CH₃) Integral | Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 30 | 0.75 | 0.25 | 25 |

| 60 | 0.52 | 0.48 | 48 |

| 90 | 0.28 | 0.72 | 72 |

| 120 | 0.10 | 0.90 | 90 |

| 180 | <0.05 | >0.95 | >95 |

This interactive table illustrates the progression of the reaction as monitored by the integration of key proton signals.

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a robust technique for real-time reaction monitoring, providing information on the changes in functional groups. spectroscopyonline.comsemanticscholar.org An immersion probe can be placed directly into the reaction vessel to collect spectra continuously. fu-berlin.de In the synthesis of this compound, key transformations can be readily tracked. For instance, during the Boc-protection of N-methyl-2-bromophenethylamine, the disappearance of the N-H stretching vibration of the secondary amine starting material and the simultaneous appearance of the strong carbonyl (C=O) stretching band of the Boc-protecting group around 1690 cm⁻¹ would be monitored. acs.org

The data collected allows for the generation of concentration profiles for reactants and products over time, which is essential for understanding reaction kinetics and ensuring complete conversion. spectroscopyonline.comresearchgate.net This method is particularly useful for optimizing reaction times and temperatures to prevent side reactions or product degradation.

Table 2: Key FTIR Vibrational Frequencies for Monitoring Boc-Protection

| Compound / Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| N-methyl-2-bromophenethylamine | N-H Stretch | ~3300-3400 (disappears) |

| Di-tert-butyl dicarbonate | C=O Stretch (anhydride) | ~1810 and 1760 (disappears) |

| This compound | C=O Stretch (carbamate) | ~1690-1710 (appears) |

| This compound | C-N Stretch | ~1160-1250 (appears) |

This interactive table highlights the distinct infrared frequencies used to track the consumption of reactants and the formation of the protected product.

Raman spectroscopy is another powerful vibrational spectroscopy technique that is highly complementary to FTIR. nih.gov It is particularly advantageous for monitoring reactions in aqueous or solvent-heavy systems, as water is a weak Raman scatterer. nih.gov The technique is sensitive to changes in molecular polarizability, making it excellent for observing vibrations of non-polar bonds and aromatic rings.

In the context of this compound synthesis, Raman spectroscopy could be used to monitor the C-Br stretching vibration on the phenyl ring, ensuring its stability throughout the reaction. Furthermore, it can track the symmetric vibrations of the aromatic ring, which may shift subtly upon changes to the ethylamine side chain. This allows for detailed kinetic analysis and can provide insights into the reaction mechanism by detecting transient species or catalyst-substrate interactions. nih.gov

Table 3: Potential Raman Shifts for Reaction Monitoring

| Functional Group | Vibrational Mode | Hypothetical Raman Shift (cm⁻¹) |

| Phenyl Ring | Ring Breathing Mode | ~1000 |

| C-Br Bond | C-Br Stretch | ~550-650 |

| Boc Group | C=O Symmetric Stretch | ~1700 |

| Reactant/Product Backbone | C-C Skeletal Vibrations | ~800-1200 |

This interactive table shows hypothetical Raman shifts that could be monitored to gain kinetic and mechanistic information during the synthesis.

Chromatographic Techniques for Purity Assessment and By-product Identification during Synthesis

Chromatographic methods are indispensable for separating complex mixtures, allowing for the precise quantification of components and the identification of impurities. They are typically used "at-line" or "off-line" to assess reaction completion, determine product purity, and identify by-products that may affect the quality of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in pharmaceutical development. A reversed-phase HPLC method can be developed to effectively separate this compound from its precursors (e.g., 2-bromophenethylamine, N-methyl-2-bromophenethylamine), reagents (e.g., di-tert-butyl dicarbonate), and potential process-related impurities. researchgate.net Such impurities could include under-methylated starting material, over-methylated quaternary ammonium salts, or by-products from the cleavage of the Boc group. acsgcipr.org

By coupling the HPLC system with a UV detector (monitoring at a wavelength where the phenyl ring absorbs) or a mass spectrometer (LC-MS), components can be both quantified and identified. scirp.org This analytical rigor is crucial for optimizing purification steps and for ensuring that the final product meets stringent purity specifications.

Table 4: Example HPLC Method Parameters and Hypothetical Retention Times

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Hypothetical RT (2-bromophenethylamine) | 3.5 min |

| Hypothetical RT (Product) | 9.8 min |

| Hypothetical RT (By-product) | 11.2 min |

This interactive table outlines a typical HPLC method for purity assessment and the expected separation of the target compound from related substances.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred method for the analysis of volatile and semi-volatile compounds. researchgate.netnih.gov In the synthesis of this compound, GC is essential for several quality control applications. Firstly, it is used to confirm the purity of volatile starting materials and solvents, as impurities in these can have a detrimental effect on the reaction outcome. ptfarm.plispub.com

Secondly, GC can be used to monitor for volatile by-products that may be formed during the reaction. For example, during the acidic deprotection of a Boc group, the volatile gas isobutylene is formed, and its detection could signify unintended product degradation. acsgcipr.org A headspace GC method is particularly useful for quantifying residual solvents in the final isolated product, ensuring they are below the limits specified by regulatory guidelines. ptfarm.pl

Table 5: Potential Volatile Analytes Monitored by GC

| Analyte | Purpose of Monitoring | Typical GC Method |

| Triethylamine | Purity of base/reagent, residual analysis | Direct Injection |

| Tetrahydrofuran (THF) | Purity of reaction solvent, residual analysis | Headspace GC-FID |

| Dichloromethane (DCM) | Purity of reaction solvent, residual analysis | Headspace GC-FID |

| Isobutylene | Detection of Boc-group cleavage/degradation | Headspace GC-MS |

This interactive table details the application of GC for monitoring various volatile components critical to the synthesis and purity of the final product.

Mass Spectrometry (MS) Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the synthesis of this compound, MS is crucial for confirming the molecular weight of the target compound and for identifying potential intermediates and byproducts. Soft ionization techniques are generally preferred to minimize fragmentation and preserve the molecular ion.

Key Applications of MS:

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide the accurate mass of this compound, allowing for the determination of its elemental composition.

Identification of Intermediates: During the synthesis, which may involve the N-methylation and Boc-protection of 2-bromophenethylamine, MS can detect the presence of starting materials and key intermediates. For instance, the presence of 2-bromophenethylamine or N-methyl-2-bromophenethylamine could be monitored.

Byproduct Analysis: Unwanted side reactions can lead to the formation of impurities. MS can help in the identification of these byproducts, aiding in the optimization of reaction conditions to minimize their formation.

Expected Fragmentation Patterns:

Table 1: Predicted Mass Spectrometry Data for this compound and Potential Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Key Predicted Fragment Ions (m/z) |

| This compound | C₁₆H₂₄BrNO₂ | 345.27 | 346.1 | 290.1 (loss of isobutylene), 246.1 (loss of Boc group), 202.0 (benzylic cleavage) |

| N-methyl-2-bromophenethylamine | C₉H₁₂BrN | 214.10 | 215.0 | 134.1 (loss of Br), 91.1 (tropylium ion) |

| 2-bromophenethylamine | C₈H₁₀BrN | 200.08 | 201.0 | 120.1 (loss of Br), 91.1 (tropylium ion) |

Note: The m/z values are predicted and may vary based on the specific instrument and ionization conditions used.

Hyphenated Techniques for Comprehensive Reaction Pathway Characterization (e.g., GC-MS, LC-MS, NMR-MS)

Hyphenated techniques, which combine a separation method with a detection method, provide a more comprehensive analysis of complex reaction mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly valuable in the context of this compound chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net However, the analysis of N-Boc protected compounds like this compound by GC-MS can be challenging due to potential thermal degradation in the injection port. nih.gov This can lead to the cleavage of the Boc group and the erroneous identification of the corresponding unprotected amine. nih.gov Despite this, GC-MS can be a valuable tool for monitoring the presence of more volatile starting materials and intermediates. A study on the GC-MS analysis of N-(bromodimethoxybenzyl)-methoxyphenethylamines demonstrated its utility in separating and identifying regioisomers, a challenge that could also be relevant in the synthesis of this compound if positional isomers of the bromo-substituent are possible impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is often the preferred method for the analysis of larger, less volatile, and thermally labile molecules like this compound. fda.gov.tw LC-MS combines the high separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. This technique allows for the separation of the target compound from its precursors, intermediates, and byproducts, followed by their individual mass analysis. nih.govscirp.org

Table 2: Illustrative LC-MS Method Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | |

| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Scan Range | m/z 50-500 |

Note: These are example parameters and would require optimization for a specific application.

NMR-MS:

While less common for routine monitoring, hyphenated NMR-MS techniques can provide unparalleled structural information. researchgate.net This can be particularly useful for the unambiguous identification of novel byproducts or complex reaction intermediates where mass data alone is insufficient for complete characterization.

Future Directions and Emerging Research Frontiers for N Boc N Methyl 2 Bromophenethylamine Chemistry

Integration with Automated Synthesis Platforms and Flow Chemistry Methodologies

The integration of N-Boc-N-methyl-2-bromophenethylamine chemistry with automated synthesis platforms and flow chemistry methodologies represents a significant leap forward in the efficient and scalable production of its derivatives. Automated systems, capable of performing multi-step syntheses with high precision and reproducibility, can accelerate the exploration of the chemical space around this scaffold.

Flow chemistry, in particular, offers numerous advantages for reactions involving N-Boc-protected compounds. nih.govdntb.gov.uaresearchgate.netnih.govresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous-flow reactor can lead to improved yields, higher selectivity, and enhanced safety profiles, especially for exothermic or hazardous reactions. For instance, the deprotection of the N-Boc group, a common transformation, can be achieved efficiently and selectively under continuous-flow high-temperature conditions without the need for acid catalysts. nih.govresearchgate.netresearchgate.net This approach is compatible with a wide range of functional groups, making it highly valuable for the synthesis of complex molecules derived from this compound.

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Time | Hours to days | Seconds to minutes |

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety |

| Process Control | Limited | Precise control over parameters |

| Reproducibility | Can be variable | High |

The application of flow chemistry to reactions such as lithiation, metal-catalyzed cross-coupling, and other transformations involving this compound could enable the rapid generation of libraries of analogues for screening purposes and facilitate the transition from laboratory-scale synthesis to industrial production.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Future research will likely focus on uncovering novel reactivity patterns and developing unconventional transformations for this compound. The presence of the ortho-bromo substituent on the aromatic ring and the N-Boc protected amino group provides multiple handles for creative synthetic manipulations.

One promising area is the exploration of C-H functionalization reactions. nih.gov Directed lithiation followed by reaction with various electrophiles could enable the selective introduction of functional groups at specific positions on the phenethylamine (B48288) scaffold. nih.gov This strategy, which has been successfully applied to other Boc-protected heterocycles, could provide access to a wide range of novel derivatives with unique structural and electronic properties. nih.gov

Furthermore, the development of photoredox and electrochemical methods for the derivatization of this compound could open up new avenues for bond formation under mild and environmentally friendly conditions. These techniques can generate highly reactive intermediates that participate in transformations not easily accessible through traditional thermal methods.

Development of Sustainable Catalytic Systems for this compound Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net A key future direction for this compound chemistry is the development of sustainable catalytic systems for its derivatization. This includes the use of earth-abundant metal catalysts, biocatalysis, and catalysis in environmentally benign solvent systems.

Micellar catalysis, which employs surfactants to create nanoreactors in water, is an attractive approach for performing organic reactions in a greener fashion. acsgcipr.orgnih.gov This technique can facilitate reactions that are typically carried out in volatile organic solvents, thereby reducing the environmental impact of the synthesis. acsgcipr.org The application of micellar catalysis to cross-coupling reactions, aminations, and other transformations of this compound could lead to more sustainable and efficient synthetic processes.

Enzymatic catalysis offers another powerful tool for the selective and sustainable derivatization of this compound. Enzymes can operate under mild conditions in aqueous media and exhibit high levels of chemo-, regio-, and stereoselectivity, which can simplify purification processes and reduce waste generation. researchgate.net

| Catalytic System | Advantages | Potential Application for this compound |

| Micellar Catalysis | Use of water as a solvent, catalyst recycling | Suzuki and Heck cross-coupling reactions of the aryl bromide |

| Biocatalysis | High selectivity, mild reaction conditions | Enantioselective transformations, functional group interconversions |

| Earth-Abundant Metal Catalysis | Lower cost and toxicity compared to precious metals | Iron- or copper-catalyzed C-N and C-C bond forming reactions |

High-Throughput Experimentation and Combinatorial Approaches in its Application

High-throughput experimentation (HTE) and combinatorial chemistry are powerful tools for accelerating the discovery of new reactions and optimizing reaction conditions. nih.gov The application of these approaches to the chemistry of this compound will enable the rapid exploration of a vast chemical space and the identification of novel derivatives with desired properties.

By employing automated robotic systems, it is possible to perform hundreds or even thousands of reactions in parallel, varying parameters such as catalysts, ligands, solvents, and temperatures. This allows for the efficient screening of reaction conditions and the rapid identification of optimal protocols for the synthesis of this compound derivatives.

Furthermore, combinatorial libraries of this compound analogues can be synthesized and screened for biological activity or material properties. nih.govosu.edu This approach can significantly accelerate the drug discovery process and the development of new functional materials.

Potential for the Synthesis of Advanced Materials Precursors and Functional Polymers

The unique structural features of this compound make it an attractive precursor for the synthesis of advanced materials and functional polymers. The presence of a polymerizable group, either introduced through derivatization or inherent in a modified analogue, could allow for its incorporation into polymer backbones.

For instance, derivatization of this compound to introduce a vinyl or norbornene moiety could enable its use as a monomer in polymerization reactions such as ring-opening metathesis polymerization (ROMP). nsf.govresearchgate.netmdpi.comnih.govresearchgate.net ROMP is a versatile polymerization technique that allows for the synthesis of polymers with well-defined structures and functionalities. mdpi.com

Moreover, the aromatic and amino functionalities of this compound could be exploited in the synthesis of conducting polymers. nih.govnih.gov After deprotection of the Boc group, the resulting secondary amine could be incorporated into a conjugated polymer backbone, potentially leading to materials with interesting electronic and optical properties. The synthesis of molecularly imprinted polymers using derivatives of similar phenethylamines has also been demonstrated, suggesting a potential application in creating selective materials. mdpi.com

Rational Design of this compound Analogs with Enhanced Synthetic Versatility and Selectivity

The rational design of this compound analogues with enhanced synthetic versatility and selectivity is a crucial area for future research. By strategically modifying the structure of the molecule, it is possible to fine-tune its reactivity and control the outcome of chemical transformations.

For example, the introduction of additional directing groups on the aromatic ring could be used to control the regioselectivity of C-H functionalization reactions. Similarly, modification of the N-Boc protecting group or the methyl substituent on the nitrogen atom could influence the steric and electronic environment around the reactive centers, leading to enhanced selectivity in catalytic reactions.

Computational modeling and structure-activity relationship studies can play a vital role in the rational design of new analogues. By understanding the factors that govern the reactivity and selectivity of this compound, it will be possible to design new derivatives with tailored properties for specific synthetic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Boc-N-methyl-2-bromophenethylamine, and what methodological considerations are critical for success?

- Methodological Answer : The synthesis typically involves sequential protection of the amine group. A Boc-protected intermediate can be synthesized via reductive amination (using NaBH₄) or coupling reactions with bromoacetyl bromide derivatives. For example, bromophenethylamine derivatives are often functionalized using tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine to protect the amine. Subsequent N-methylation can be achieved using methyl iodide or dimethyl sulfate under controlled pH conditions . Key considerations include inert atmosphere use (to prevent Boc deprotection) and monitoring reaction progress via TLC (Rf values ~0.3–0.6 in ethyl acetate/hexane systems) .

Q. What purification and isolation techniques are recommended for this compound, particularly when dealing with byproducts?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating the Boc-protected product. Acid-base extraction is effective for removing unreacted starting materials: the Boc group is stable under basic conditions, allowing selective extraction of the product into organic layers. For hydrochloride salt formation (e.g., for crystallinity), gaseous HCl can be introduced post-purification . Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is advised, with retention times compared to synthetic standards .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the tert-butyl group (δ ~1.4 ppm in ¹H NMR; δ ~28–30 ppm for CH₃ and ~80 ppm for quaternary carbon in ¹³C NMR) and the aromatic bromine-substituted protons (δ ~7.2–7.5 ppm). The N-methyl group appears as a singlet at δ ~2.8–3.0 ppm .

- GC-MS : Molecular ion peaks ([M]⁺) should align with the molecular weight (C₁₄H₁₉BrN₂O₂ = 343.2 g/mol). Fragmentation patterns (e.g., loss of the Boc group [M – 100]) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the N-methylation step of N-Boc-2-bromophenethylamine?

- Methodological Answer : Kinetic studies suggest using polar aprotic solvents (e.g., DMF or acetonitrile) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methyl group transfer efficiency. Temperature control (40–60°C) minimizes Boc deprotection. Yield optimization (~80–90%) is achievable via iterative adjustments of methylating agent equivalents (1.2–1.5 eq) and reaction time (4–8 hrs) . Post-reaction quenching with aqueous NaHCO₃ prevents over-alkylation.

Q. What analytical strategies differentiate positional isomers (e.g., 2-bromo vs. 4-bromo derivatives) in N-Boc-N-methylphenethylamine systems?

- Methodological Answer :

- GC-IR : Bromine’s inductive effect alters C-Br stretching frequencies (500–600 cm⁻¹), with positional isomers showing distinct absorption bands due to electronic environment differences .

- Isotopic Labeling : Synthesizing deuterated analogs (e.g., replacing H with D at specific positions) aids in mass spectral interpretation. For example, 2-bromo derivatives exhibit unique fragmentation pathways compared to 4-bromo isomers .

- 2D NMR (COSY, NOESY) : Correlations between aromatic protons and adjacent substituents resolve substitution patterns. NOE effects between the methyl group and bromine position further clarify isomer identity .

Q. How does the stability of this compound vary under acidic/basic conditions, and what storage protocols are recommended?

- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials under nitrogen at –20°C. For long-term storage, desiccants (silica gel) and inert atmospheres are critical. Degradation products (e.g., de-Boc derivatives) can be monitored via LC-MS with ion-trap detectors .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and Schlenk techniques to avoid hydrolysis of the Boc group.

- Analytical Validation : Cross-reference spectral data with NIST chemistry databases for accuracy .

- Safety : Follow protocols for handling brominated compounds (e.g., PPE, fume hoods) as outlined in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.